molecular formula C15H17NO3S B2434398 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone CAS No. 321431-56-5

4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone

Cat. No.: B2434398
CAS No.: 321431-56-5
M. Wt: 291.37
InChI Key: MNUKAFKVJABUKN-UHFFFAOYSA-N
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Description

4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.36538 g/mol This compound is characterized by its pyridinone core structure, which is substituted with three methyl groups and a sulfonyl group attached to a methylphenyl ring

Preparation Methods

The synthesis of 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone typically involves several stepsThe reaction conditions often require specific catalysts and reagents to ensure the desired substitutions occur efficiently . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone involves its interaction with specific molecular targets. The sulfonyl group and the pyridinone core play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar compounds to 4,5,6-trimethyl-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridinone core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-9-5-7-13(8-6-9)20(18,19)14-11(3)10(2)12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUKAFKVJABUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C(=C(NC2=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332240
Record name 4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666631
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321431-56-5
Record name 4,5,6-trimethyl-3-(4-methylphenyl)sulfonyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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